[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 937795-91-0
VCID: VC3868552
InChI: InChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3
SMILES: CC1=CN=CC(=N1)N2CCCC(C2)CO
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol

CAS No.: 937795-91-0

Cat. No.: VC3868552

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol - 937795-91-0

Specification

CAS No. 937795-91-0
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name [1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C11H17N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,10,15H,2-4,7-8H2,1H3
Standard InChI Key OWOMYFSSKZGDBC-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)N2CCCC(C2)CO
Canonical SMILES CC1=CN=CC(=N1)N2CCCC(C2)CO

Introduction

[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol is a chemical compound with significant interest in pharmaceutical and chemical research. It is characterized by its molecular formula, C11H17N3O, and molecular weight of approximately 207.28 g/mol . This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique structural properties.

Chemical Identifiers

IdentifierValue
CAS Number937795-91-0
Molecular FormulaC11H17N3O
Molecular Weight (g/mol)207.277
MDL NumberMFCD09879916
InChI KeyOWOMYFSSKZGDBC-UHFFFAOYSA-N
PubChem CID24229598
IUPAC Name[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol
SMILESCC1=CN=CC(=N1)N2CCCC(C2)CO

Specifications

SpecificationValue
CAS Min %94.5
CAS Max %100.0
Assay Percent Range95%
PackagingAmber Glass Bottle
Quantity250 mg, 1 g
Formula Weight207.28
Percent Purity95%

Synthesis and Applications

The synthesis of [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol typically involves reactions that form the piperidine ring and attach the pyrazine moiety. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds are often synthesized using coupling reactions involving piperidine derivatives and pyrazine-based compounds .

This compound is likely used as an intermediate in the synthesis of more complex molecules with potential biological activities, such as antimicrobial or antiviral agents. The presence of both piperidine and pyrazine rings in its structure suggests it could be a precursor for compounds with diverse pharmacological properties.

Biological Activity

Although specific biological activity data for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol are not readily available, compounds with similar structures have shown promising biological activities. For instance, pyrazine derivatives have been evaluated for their antimicrobial and antioxidant properties . The incorporation of a piperidine ring often enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Research Findings and Future Directions

Research on pyrazine and piperidine derivatives has highlighted their potential in drug development. Studies have shown that modifications to these structures can lead to compounds with improved biological activities, such as enhanced antimicrobial or antiviral effects . Future research directions for [1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol could involve exploring its potential as a precursor for synthesizing compounds with targeted biological activities.

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